(R)-2,2'-Binaphthyl-20-crown-6 (R)-2,2'-Binaphthyl-20-crown-6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18454502
InChI: InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1
SMILES:
Molecular Formula: C34H40O6
Molecular Weight: 544.7 g/mol

(R)-2,2'-Binaphthyl-20-crown-6

CAS No.:

Cat. No.: VC18454502

Molecular Formula: C34H40O6

Molecular Weight: 544.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2'-Binaphthyl-20-crown-6 -

Specification

Molecular Formula C34H40O6
Molecular Weight 544.7 g/mol
IUPAC Name (2R)-2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane
Standard InChI InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1
Standard InChI Key IDVFYDHISJPFQK-XIFFEERXSA-N
Isomeric SMILES C1COCCOCCOCCCO[C@@H](COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4
Canonical SMILES C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Introduction

Chemical Structure and Molecular Properties

(R)-2,2'-Binaphthyl-20-crown-6 belongs to the crown ether family, characterized by a cyclic polyether backbone. Its structure integrates a binaphthyl moiety, imparting chirality, and a 20-membered crown ether ring with six oxygen atoms. Key molecular features include:

  • Molecular Formula: C34H40O6\text{C}_{34}\text{H}_{40}\text{O}_{6}

  • Molecular Weight: 544.7 g/mol

  • IUPAC Name: (2R)-2-(2-Naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane

  • Stereochemistry: The (R)-configuration at the chiral center ensures enantioselective interactions .

The compound’s structure is validated by spectroscopic data, including InChI (InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1) and SMILES (C1COCCOCCOCCCOC@@HC2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4).

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves templated macrocyclization, where a metal ion (e.g., K⁺ or Na⁺) directs the assembly of the crown ether ring. A representative procedure includes:

  • Reacting (R)-2,2'-dihydroxy-1,1'-binaphthyl with penta(ethylene glycol) di-pp-toluenesulfonate.

  • Using cesium fluoride in acetonitrile at 65°C for 48 hours, achieving a 55% yield .

Industrial Production

Scaled-up processes optimize purification via column chromatography and recrystallization, ensuring >98% purity. Key challenges include minimizing racemization during cyclization.

Table 1: Synthesis Conditions and Outcomes

ParameterDetailsSource
ReactantsBinaphthyl diol, penta(ethylene glycol)
CatalystCsF
SolventAcetonitrile
Temperature65°C
Yield55%
Purity MethodsColumn chromatography, recrystallization

Applications in Scientific Research

Chiral Recognition and Chromatography

(R)-2,2'-Binaphthyl-20-crown-6 exhibits exceptional enantioselectivity as a stationary phase in high-performance liquid chromatography (HPLC). Studies demonstrate its ability to resolve tetrapeptide enantiomers with a separation factor (α\alpha) >1.5 . Mass spectrometry confirms stable 1:1 host-guest complexes, with binding constants (KaK_a) exceeding 105M110^5 \, \text{M}^{-1} for chiral ammonium ions .

Drug Delivery Systems

Computational models reveal that the compound enhances drug solubility by forming inclusion complexes with hydrophobic pharmaceuticals. For example, encapsulation of the anticancer agent purvalanol B improves bioavailability by 40% in simulated physiological conditions .

Ion Transport and Sensing

ApplicationFindingSource
Chiral separationResolves tetrapeptide enantiomers (α >1.5)
Drug deliveryIncreases purvalanol B bioavailability by 40%
Uranium complexationStabilizes U(V) at E1/2=0.18VE_{1/2} = -0.18 \, \text{V}

Comparative Analysis with Analogous Compounds

(S)-2,2'-Binaphthyl-20-Crown-6

The S-enantiomer shows mirrored enantioselectivity but identical cation-binding affinity. For instance, in chiral chromatography, (R) and (S) forms resolve D- and L-enantiomers of amino acids with opposite elution orders.

18-Crown-6 and Dibenzo-18-Crown-6

Simpler crown ethers lack the binaphthyl group, resulting in lower chiral discrimination. Binding constants for K⁺ in 18-crown-6 (Ka=2.0×104M1K_a = 2.0 \times 10^4 \, \text{M}^{-1}) are 37% lower than in (R)-2,2'-binaphthyl-20-crown-6 .

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